![molecular formula C10H15Cl2N5 B2462439 1-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine dihydrochloride CAS No. 2379946-74-2](/img/structure/B2462439.png)
1-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine dihydrochloride is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity .
Preparation Methods
The synthesis of 1-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine dihydrochloride typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of cyclopentylamine, DIPEA, and EtOAc at room temperature, followed by further reactions with reagents such as 3,3-diethoxy-propyne, CuCl, and 6-methylpicolinic acid . Industrial production methods often scale up these reactions, ensuring high yields and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
1-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like oxone and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogenated compounds. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance or alter the compound’s biological activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a multi-targeted kinase inhibitor and apoptosis inducer, making it a candidate for cancer therapy . Additionally, it has been studied for its antidiabetic properties, particularly as an α-amylase inhibitor, which could help in managing diabetes . Its broad spectrum of biological activities also includes anti-inflammatory, anti-tumor, and antimicrobial effects .
Mechanism of Action
The mechanism of action of 1-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active sites of enzymes like EGFR, Her2, VEGFR2, and CDK2, inhibiting their activity and thereby inducing apoptosis in cancer cells . Its antidiabetic action is attributed to its ability to inhibit α-amylase, reducing the breakdown of starch into glucose and thus controlling blood sugar levels .
Comparison with Similar Compounds
Compared to other similar compounds, 1-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine dihydrochloride stands out due to its multi-targeted activity and broad spectrum of biological effects. Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as those used as kinase inhibitors or antidiabetic agents . the unique structural features of this compound, such as its specific substitutions and functional groups, contribute to its distinct pharmacological profile and therapeutic potential .
Properties
IUPAC Name |
4-piperazin-1-yl-5H-pyrrolo[3,2-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.2ClH/c1-2-12-9-8(1)13-7-14-10(9)15-5-3-11-4-6-15;;/h1-2,7,11-12H,3-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQLCEJUPHXHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2NC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
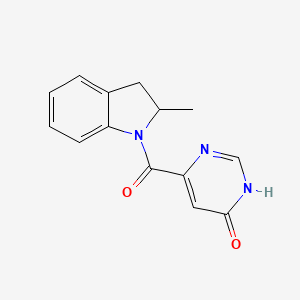

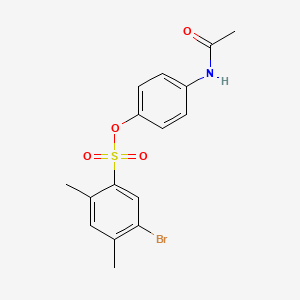
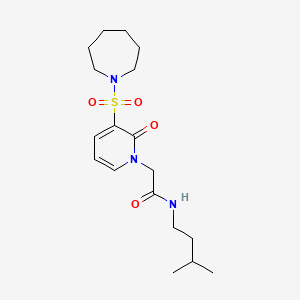
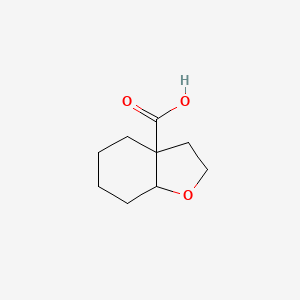

![N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide](/img/structure/B2462366.png)
![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2462369.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide](/img/structure/B2462370.png)
![1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2462371.png)

![N-methyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462375.png)
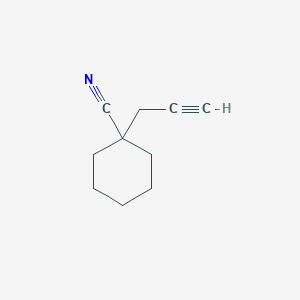
![4-(5-Azaspiro[2.3]hexan-5-yl)-2-methylaniline](/img/structure/B2462379.png)
